methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate: is a complex organic compound that belongs to the class of benzothiazoles These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach is to start with 2-amino-1,3-benzothiazole, which undergoes acylation with methyl 1-methyl-1H-pyrazole-5-carboxylate in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug discovery is also being explored.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It can be used to develop new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and applications.
Mechanism of Action
The mechanism by which methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The pyrazole and benzothiazole rings can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and can have overlapping properties.
Uniqueness: Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Biological Activity
Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H16N4O3S with a molecular weight of 344.4 g/mol. The structure features a benzothiazole moiety linked to a pyrazole amide, which is significant for its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can effectively inhibit various bacterial strains and fungi.
In particular, this compound has been noted for its potential against resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in various animal models.
Study | Model | Result |
---|---|---|
Carrageenan-induced edema | Mice | Comparable to indomethacin |
Acetic acid-induced capillary permeability | Mice | Significant reduction in permeability |
These findings suggest that the compound could be beneficial in treating inflammatory diseases.
3. Anticancer Activity
Recent developments highlight the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa (cervical cancer) | 0.23 ± 0.05 | |
Other derivatives | SMMC-7721 (hepatocarcinoma) | 0.08 ± 0.01 |
The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant zone of inhibition compared to the control group.
Case Study: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, this compound was administered to mice with induced paw edema. The results showed a marked reduction in swelling after administration of the compound at varying doses, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-18-10(5-6-15-18)12(19)17-14-16-9-4-3-8(13(20)21-2)7-11(9)22-14/h3-7H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZSORAYIDIGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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